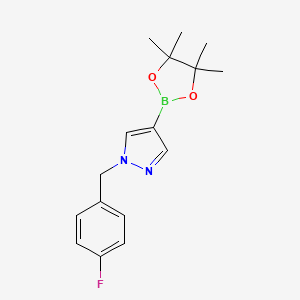
1-(4-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (FB-DMTBP) is a small molecule that has been used in various scientific research applications. It is a derivative of pyrazole, a heterocyclic aromatic compound composed of five carbon atoms, three nitrogen atoms, and one oxygen atom. FB-DMTBP has a wide range of applications due to its unique properties and structure. It has been used in the synthesis of organic compounds, as a catalyst in reactions, and as a ligand in coordination chemistry. FB-DMTBP has also been studied for its biochemical and physiological effects, and its potential use in drug development and medical research.
Wissenschaftliche Forschungsanwendungen
-
Design, Synthesis, and Evaluation of Near-Infrared Fluorescent Molecules Based on 4H-1-Benzopyran Core
- Summary of Application : This research involves the design and development of novel fluorescent 4H-1-benzopyran molecules as near-infrared fluorescent molecules with a compact donor–acceptor-donor architecture .
- Methods of Application : The spectral intensity of the fluorescent molecules varied significantly with the increasing polarities of solvents .
- Results or Outcomes : One of the molecules showed high viscosity sensitivity in a glycerol-ethanol system with a 3-fold increase in emission intensity . Increasing concentrations of the compound to 5% BSA in PBS elicited a 4-fold increase in fluorescence intensity, exhibiting superior environmental sensitivity .
-
Research Progresses and Applications of Fluorescent Protein Antibodies
- Summary of Application : This review provides an overview of various fluorescent proteins (FPs), the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
- Results or Outcomes : The review suggests that further research on nanobodies targeting FPs could make FPs more valuable in biological research .
-
Fluorescent Probes and Functional Materials for Biomedical Applications
-
- Summary of Application : This article discusses the top 5 apps that every researcher should know about. These apps are designed to help with daily activities, such as collecting and organizing resources, managing collaborative projects, maintaining daily and longer-term schedules, searching for and reading articles, and staying updated on multidisciplinary topics related to a study domain .
-
- Summary of Application : DNA has many applications in a variety of fields including forensics and medicine. DNA can be retrieved from hair, blood, or saliva. Each person’s DNA sequences are unique, and it is possible to detect differences between individuals within a species on the basis of these unique features .
-
A Review on Nanoparticles: Characteristics, Synthesis, Applications
- Summary of Application : Nanoparticles can improve the performance and efficiency of energy storage systems used in defense systems, such as batteries or fuel cells .
- Methods of Application : In batteries, nanoparticles can be used as a cathode material to increase the battery’s energy density, rate capability, and cycling stability .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-5-7-14(18)8-6-12/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRFKEOSFMRION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



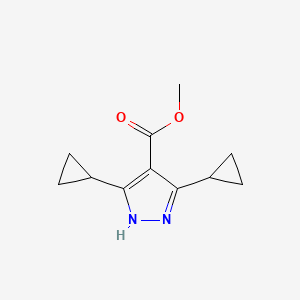
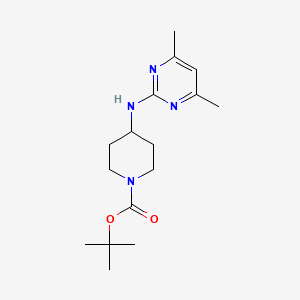
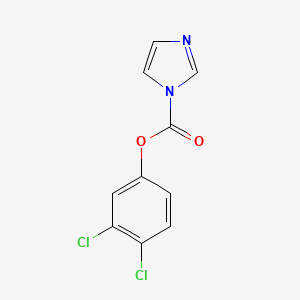
![2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469415.png)
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol](/img/structure/B1469417.png)
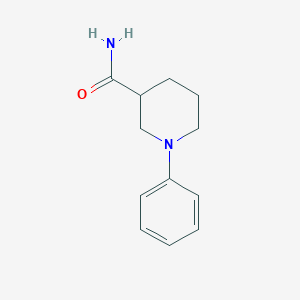
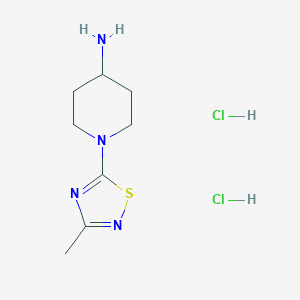
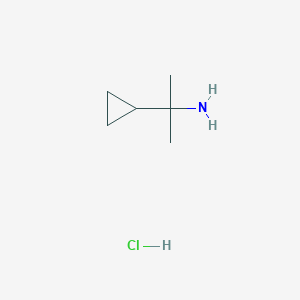
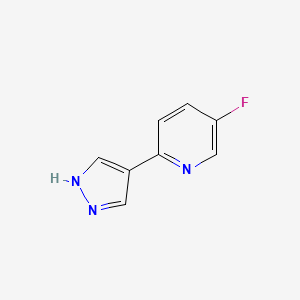
![4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester](/img/structure/B1469423.png)
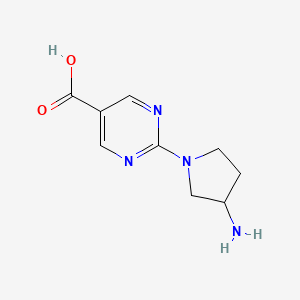
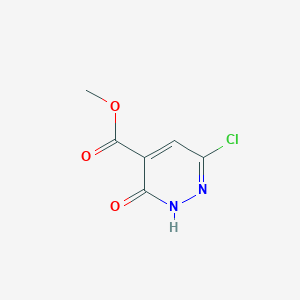
![1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1469431.png)